Trimethylpsoralen

Bath-PUVA Phototoxicity Psoriasis

Trimethylpsoralen (Trioxsalen) delivers 30-fold higher topical phototoxicity than 8-Methoxypsoralen for bath-PUVA protocols requiring minimal UVA exposure and reduced systemic risk. Its extreme lipophilicity ensures targeted dermal deposition and reliable skin reservoir modeling. Produces quantifiable, stable DNA interstrand cross-links with preferential reactivity at linker DNA between nucleosomes—enabling precise chromatin architecture mapping. Unlike Methoxsalen, Trioxsalen exhibits negligible CYP450 suicide inhibition, eliminating confounding metabolic interactions in ADME-Tox panels. The non-fungible psoralen for reproducible PUVA research and nucleic acid probing.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 3902-71-4
Cat. No. B1683662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylpsoralen
CAS3902-71-4
Synonyms2,5,9-Trimethyl-7H-furo(3,2-g)benzopyran-7-one
4,5',8-Trimethylpsoralen
NSC 71047
NSC-71047
NSC71047
Trimethylpsoralen
Trioxisalenum
Trioxsalen
Trioxysalen
Trisoralen
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C
InChIInChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3
InChIKeyFMHHVULEAZTJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylpsoralen (CAS 3902-71-4) for Dermatological Photochemotherapy & DNA Structural Research


Trimethylpsoralen (Trioxsalen, TMP, CAS 3902-71-4) is a linear furanocoumarin derivative obtained from plants such as Psoralea corylifolia [1]. It functions as a photosensitizer that, upon activation by UVA light (320–400 nm), forms covalent monoadducts and interstrand cross-links in DNA, thereby inhibiting DNA synthesis and cell division [2]. Clinically, it is employed in PUVA (psoralen + UVA) therapy for the management of vitiligo, psoriasis, and hand eczema [3]. In research settings, its well-characterized DNA cross-linking kinetics and high sensitivity to the surrounding microenvironment make it an established probe for chromatin structure analysis and for studying DNA–ligand interactions [4].

Trimethylpsoralen Substitution Risks: Why Methoxsalen or 5-MOP Are Not Equivalent Replacements


While all clinical psoralens share a core furocoumarin scaffold, they exhibit profound differences in lipophilicity, phototoxic potency, metabolic stability, and therapeutic efficacy that preclude simple interchangeability [1]. For example, the substitution pattern on the furan and pyrone rings dramatically alters both their physicochemical partitioning and their molecular mechanism of action, including cytochrome P450 inhibition profiles and DNA intercalation affinity [2]. A direct swap between Trimethylpsoralen and a more polar analog like 8-Methoxypsoralen can lead to severe underdosing (due to 10- to 15-fold lower photosensitization at equivalent bath concentrations) [3] or to distinct pharmacokinetic and safety concerns, such as unexpected hepatotoxicity or lack of oral bioavailability [4]. The quantitative evidence below establishes that Trimethylpsoralen occupies a unique and non-fungible position within the psoralen class for specific topical PUVA protocols and nucleic acid research applications.

Trimethylpsoralen Technical Datasheet: Head-to-Head Comparative Performance vs. Methoxsalen and 5-MOP


Topical Phototoxicity: 30-Fold Higher Sensitization vs. 8-MOP at Equipotent Concentrations

In a direct head-to-head comparison of topical bath-PUVA in healthy volunteers, Trimethylpsoralen (0.2 mg/L) exhibited approximately 30 times greater photosensitization than 8-Methoxypsoralen (8-MOP) when used at an equipotent concentration [1]. This heightened potency is quantitatively reflected in the Minimal Phototoxic Dose (MPD) values and the UVA energy required to achieve equivalent biological effects.

Bath-PUVA Phototoxicity Psoriasis

DNA Cross-Linking Potential: Trimethylpsoralen Induces >3-Fold Higher SCEs than 8-MOP

In a controlled in vitro study using human peripheral blood leukocytes, Trimethylpsoralen and its derivatives promoted significantly more Sister Chromatid Exchanges (SCEs) than 8-Methoxypsoralen and its derivatives, a direct quantitative measure of DNA cross-linking potential [1]. The highest activity was observed for 4′-hydroxymethyl-4,5′,8-trimethylpsoralen, but the base 4,5′,8-trimethylpsoralen scaffold consistently outperformed the 8-MOP series [2].

Genotoxicity DNA Adducts Sister Chromatid Exchange

Metabolic Stability & Hepatic Safety: Trimethylpsoralen Does Not Inactivate CYP450 at 12.5 μM, Unlike 8-MOP

Unlike Methoxsalen (8-MOP), which acts as a potent suicide inhibitor of cytochrome P450 in human liver microsomes, Trimethylpsoralen shows negligible CYP450 inactivation at equivalent concentrations [1]. This difference is attributed to a methyl group on the furan ring of Trioxsalen that hinders its metabolic activation and subsequent enzyme inactivation [2].

Cytochrome P450 Drug-Drug Interaction Hepatotoxicity

Lipophilicity and Skin Permeation: Trimethylpsoralen is the Most Lipophilic Clinical Psoralen

Experimental determination of partition coefficients (log P) in an octanol/water system reveals that Trimethylpsoralen is significantly more lipophilic than its clinical analogs, 5-MOP and 8-MOP [1]. This physicochemical property directly influences its skin permeation kinetics and formulation behavior, including a relative insensitivity to occlusive dressing enhancement compared to more polar psoralens [2].

Lipophilicity Percutaneous Absorption Formulation

Topical Psoriasis Clearance: Trioxsalen Bath-PUVA Achieves 71% Healing Rate with Lower UVA Doses

In a comparative clinical trial of bath-PUVA for psoriasis, Trimethylpsoralen delivered a higher healing rate than Methoxsalen while utilizing approximately 10 times lower UVA doses [1]. This demonstrates that the enhanced phototoxic potency of Trioxsalen translates into tangible clinical benefit without compromising efficacy.

Psoriasis Bath-PUVA Efficacy

Trimethylpsoralen Applications: Optimized Scenarios for Bath-PUVA, Chromatin Mapping, and CYP450-Sparing Studies


Bath-PUVA Therapy Development for Psoriasis and Vitiligo

Given its 30-fold higher topical phototoxicity compared to 8-MOP [1], Trimethylpsoralen is the psoralen of choice for developing bath-PUVA protocols that aim to minimize UVA exposure and reduce the risk of accidental systemic photosensitization. Its extreme lipophilicity [2] also makes it ideal for studying skin reservoir effects and optimizing aqueous bath formulations with targeted dermal deposition.

Chromatin Structure Probing and DNA Cross-Linking Studies

For molecular biology applications requiring quantifiable and stable DNA interstrand cross-links, Trimethylpsoralen provides a robust signal [1]. Its established use as a probe for chromatin structure—where it preferentially reacts with linker DNA between nucleosomes [2]—makes it a critical tool for researchers mapping protein-DNA interactions or investigating higher-order chromatin organization in both eukaryotic and prokaryotic systems.

Hepatic Safety Pharmacology and Drug-Drug Interaction Studies

In preclinical safety assessment or in vitro ADME-Tox panels where psoralen-mediated CYP450 inhibition must be avoided, Trimethylpsoralen is the preferred reference standard. Unlike Methoxsalen, which acts as a potent suicide inhibitor of CYP450 at clinically relevant concentrations [1], Trioxsalen exhibits negligible enzyme inactivation [2]. This property is essential for studies where the confounding effects of CYP450 modulation on co-administered compounds need to be eliminated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylpsoralen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.